Cas no 12385-08-9 (Benzenediol)

Benzenediol structure
Nome do Produto:Benzenediol
Benzenediol Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenediol
- benzene-1,2-diol
- Dihydroxybenzene
- Catechin (phenol)
- MFCD00002188
- C01785
- 1,2-Benzenediol-1,2,3,4,5,6-13C6
- MLS002303022
- alpha-hydroxyphenol
- 2-hydroxyphenol
- s6305
- Durafur developer C
- Pelagol Grey C
- benzene diol
- NCGC00091262-03
- 1,2-Dihydroxybenzene 1000 microg/mL in Dichloromethane
- Catechol (Pyrocatechol; Benzene-1,2-diol)
- C.I. 76500
- UNII-LF3AJ089DQ
- Lopac0_000280
- ortho-Dihydroxybenzene
- ortho-diphenol
- SDCCGSBI-0050268.P002
- NCGC00253952-01
- PYROCATECHOL [INCI]
- o-Phenylenediol
- BRN 0471401
- CCG-204375
- CHEMBL280998
- Tox21_300153
- Pyrocatechinic acidPyrocatechol
- pyrocatechin
- HMS3373K16
- Tox21_500280
- Kachin
- NCGC00015283-05
- CAQ
- EINECS 204-427-5
- o-Dioxybenzene
- HSDB 1436
- BS-20054
- AKOS000119002
- A804599
- Phthalhydroquinone
- Pyrocatechol, p.a., 99.0%
- NCGC00260965-01
- Catechol-pyrocatechol
- CHEBI:18135
- EC 204-427-5
- FT-0606411
- NCGC00015283-03
- Oxyphenic acid
- Tox21_202317
- EN300-19426
- Catechol (phenol)
- C.I. Oxidation Base 26
- SCHEMBL18351
- WLN: QR BQ
- InChI=1/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8
- C.I.-76500
- NCGC00015283-02
- Z104473810
- SR-01000075791-1
- Fouramine PCH
- o-Dihydroxybenzene
- Pyrokatechin
- W-109068
- HMS2233A17
- BIDD:ER0327
- Pyrokatechol [Czech]
- AI3-03995
- 26982-53-6
- o-dihydroxy-benzene
- NSC 1573
- 1,2-benzenediol
- CI 76500
- AB-131/40235236
- P0317
- BP-21156
- PYROCATECHOL [MI]
- NCGC00259866-01
- Pyrocatechol, purified by sublimation, >=99.5%
- 1,2-Dihydroxybenzene, ReagentPlus(R), >=99%
- C 9510
- o-Hydroxyphenol
- DB02232
- bmse000385
- Katechol [Czech]
- HMS3260H22
- NCGC00015283-01
- ortho-Phenylenediol
- Durafur Developer CFouramine PCH
- NCGC00015283-10
- 1,2-dihydroxybenzene
- CATECHOL [IARC]
- ortho-Hydroxyphenol
- o-Benzenediol
- Pyrocatechol, plant cell culture tested, BioReagent, >=99%, powder
- NCGC00091262-01
- NS00007130
- LP00280
- C00090
- 1,2-Dihydroxybenzene-d6
- 1,2-Dihydroxybenzene, XI
- NCGC00015283-06
- Pyrokatechin [Czech]
- Pyrocatechinic acid
- F0001-0332
- o-Diphenol
- 4k7i
- ortho-Benzenediol
- CATECHOL [VANDF]
- o-Hydroquinone
- CATECHOL [HSDB]
- Pyrocatechol, certified reference material, TraceCERT(R)
- 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-,(2R-trans)-
- MLS002153385
- Pyrocatechine
- 1,?2-?Benzenediol
- pyrocatechol
- SR-01000075791
- Lopac-C-9510
- NCGC00015283-08
- NCI-C55856
- Fourrine 68
- BDBM26188
- Benzene, o-dihydroxy-
- ortho-Dioxybenzene
- DTXCID30257
- P0567
- 1,2-Benzenediol; Catechol
- catechol
- D91943
- CCRIS 741
- EU-0100280
- Phthalic alcohol
- ortho-Hydroquinone
- CI Oxidation Base 26
- NSC1573
- Oxyphenate
- DTXSID3020257
- ortho-Quinol
- 3fw4
- NCGC00091262-02
- 4oow
- 1,2-benzenedio
- 12385-08-9
- NCGC00015283-07
- LF3AJ089DQ
- 120-80-9
- NSC-1573
- Benzene-1,2-diol (Pyrocatechol)
- Q282440
- NCGC00015283-04
- CAS-120-80-9
- Pyrocatechol, >=99%
- phenol derivative, 2
- AC-34196
- Pyrokatechol
- Katechol
- SMR000326660
-
- Inchi: InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
- Chave InChI: YCIMNLLNPGFGHC-UHFFFAOYSA-N
- SMILES: OC1=CC=CC=C1O
Propriedades Computadas
- Massa Exacta: 110.03678
- Massa monoisotópica: 110.036779
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 8
- Contagem de Ligações Rotativas: 0
- Complexidade: 62.9
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.9
- Superfície polar topológica: 40.5
Propriedades Experimentais
- Densidade: 3.79 (NTP, 1992) (Relative to Air)
- Ponto de Fusão: 105 deg C
- Ponto de ebulição: 245.5 deg C at 760 mm Hg; sublimes
- Ponto de Flash: 261 °F (NTP, 1992)
- Índice de Refracção: Index of refraction: 1.604 at 25 °C
- PSA: 40.46
- LogP: log Kow = 0.88
Benzenediol Literatura Relacionada
-
1. Back matter
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
3. Back matter
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
12385-08-9 (Benzenediol) Produtos relacionados
- 533-73-3(1,2,4-Benzenetriol)
- 608-80-0(HHB)
- 636-32-8(1,2,4,5-Benzenetetrol)
- 87-66-1(Pyrogallol)
- 103963-58-2(Catechol-d4)
- 202656-22-2(Catechol-d6)
- 142977-62-6(2,2-difluoro-3,3-dimethylbutanoic acid)
- 1361472-72-1(2-Fluoro-3-(2,3,4-trichlorophenyl)pyridine-5-acetonitrile)
- 2228576-90-5(3-(azetidin-3-yloxy)-2-bromo-6-methoxyphenol)
- 2227702-44-3(rac-(1R,2R)-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylmethanamine)
Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
